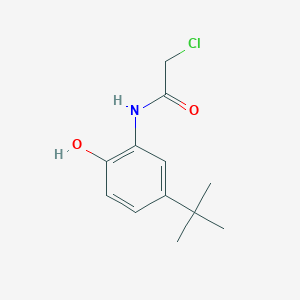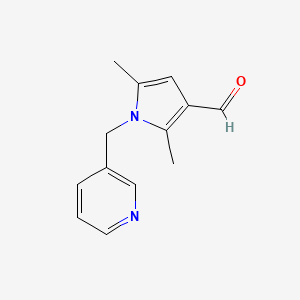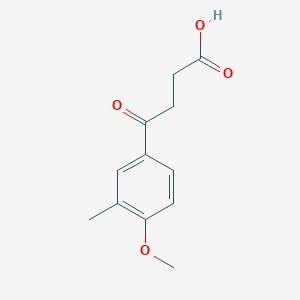
N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide, is a derivative of acetamide with potential biological activity. While the exact compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and evaluated for their properties and potential applications, particularly in the field of anti-cancer research.
Synthesis Analysis
The synthesis of related N-arylphenyl-2,2-dichloroacetamide analogues has been achieved through Suzuki coupling reactions, which are known for forming biaryl compounds. These analogues have shown significant anti-cancer activity, suggesting that the structural motif of N-arylphenyl acetamides could be crucial for biological activity . Similarly, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives has been reported, where interactions with methyl(organyl)dichlorosilanes lead to the formation of silaheterocyclic compounds . These synthetic approaches could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry. X-ray crystallography has also been employed to determine the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide derivatives . These studies provide insights into the molecular conformations and potential reactive sites that could be relevant for the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of esterification and amidation reactions. For instance, trichloroacetimidates have been used for the esterification of N-protected amino acids under neutral conditions . The chemical behavior of these compounds under different reaction conditions can inform the potential reactivity of this compound in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide derivatives have been studied, revealing the importance of hydrogen bonding in their structures. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides exhibit intra- and intermolecular hydrogen bonds, which affect their solubility and stability . The characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provided insights into the impact of substituents on the acetamide moiety, which could be extrapolated to understand the properties of this compound .
Applications De Recherche Scientifique
Chemoselective Acetylation
- Chemoselective Synthesis: The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, employs immobilized lipase, showcasing the compound's utility in enzymatic synthesis processes (Magadum & Yadav, 2018).
Biological Activity
- Insecticidal Activity: Synthesis from N-alkyl or N,N-dialkyl-2-chloroacetamide shows preliminary biological tests indicating insecticidal activity, highlighting its potential use in developing insecticides (Luo Tie, 1999).
Catalytic Carbonylation
- Organic Synthesis: The catalytic formation of highly reactive ketenes for the synthesis of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam demonstrates the compound's role in facilitating complex organic reactions (Fördős et al., 2009).
Metabolic Studies
- Metabolism and Biomarkers: Studies suggest 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants, indicating the compound's relevance in environmental health and safety assessments (Liu & Mabury, 2021).
Fluorescent Probes
- Sensing Behaviour: Development of a tBu-phenyl Acetamide appended thiacalix[4]arene as a “Turn-ON” fluorescent probe for selective recognition of Hg(II) ions showcases its application in environmental monitoring and analysis (Verma et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)8-4-5-10(15)9(6-8)14-11(16)7-13/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDWWQQMZDCXDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)
![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)


![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)
![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)
![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)
![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)





![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)